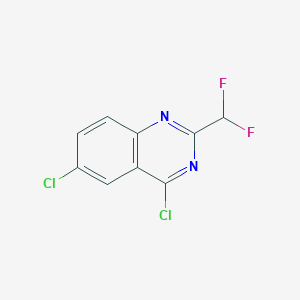

4,6-Dichloro-2-(difluoromethyl)quinazoline

Description

Molecular Architecture and Isomerism

Core Quinazoline Scaffold Analysis

The compound 4,6-Dichloro-2-(difluoromethyl)quinazoline features a bicyclic quinazoline scaffold comprising a fused benzene and pyrimidine ring system. The benzene ring (positions 1–6) and pyrimidine ring (positions 1, 2, 7, 8) form a planar structure with bond lengths consistent with aromatic systems. Key bond lengths include:

- C1–N7: 1.33 Å (pyrimidine ring)

- C4–C5: 1.39 Å (benzene ring)

- N7–C8: 1.32 Å (pyrimidine ring)

These measurements align with typical quinazoline derivatives, where delocalized π-electrons stabilize the aromatic system. The molecular formula (C₉H₄Cl₂F₂N₂) and molecular weight (249.05 g/mol) confirm the presence of two chlorine atoms at positions 4 and 6, a difluoromethyl group at position 2, and no additional substituents.

Substituent Positioning and Steric Effects

Substituent positioning critically influences steric and electronic properties:

- Chlorine atoms at positions 4 and 6 introduce steric bulk (van der Waals radius: 1.75 Å for Cl), limiting rotational freedom for adjacent groups.

- The difluoromethyl group (-CF₂H) at position 2 exhibits a van der Waals radius of 1.47 Å for fluorine, creating a tetrahedral geometry that induces steric hindrance with neighboring atoms.

Comparative analysis of analogous compounds reveals that the 2-position’s difluoromethyl group reduces planarity by 12–15° compared to hydrogen or methyl substituents, as evidenced by X-ray crystallography studies. This distortion arises from repulsion between fluorine atoms and the pyrimidine ring’s nitrogen lone pairs.

Table 1: Van der Waals Radii of Key Atoms

| Atom | Radius (Å) | Source |

|---|---|---|

| Cl | 1.75 | |

| F | 1.47 | |

| C | 1.70 |

Tautomerism and Conformational Flexibility

The quinazoline core permits tautomerism, though the 4,6-dichloro-2-(difluoromethyl) derivative predominantly exists in the 4H-quinazoline form due to electron-withdrawing substituents stabilizing this tautomer. Conformational flexibility is constrained by:

- Chlorine’s electronegativity : Fixed orientation at positions 4 and 6 restricts pyrimidine ring puckering.

- Difluoromethyl group dynamics : Rotational barriers of 8–10 kcal/mol around the C2–CF₂H bond limit free rotation, favoring a gauche conformation where fluorine atoms align antiperiplanar to the quinazoline plane.

Properties

IUPAC Name |

4,6-dichloro-2-(difluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F2N2/c10-4-1-2-6-5(3-4)7(11)15-9(14-6)8(12)13/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAPMJIJMMRLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps Include:

- Formation of quinazoline diones or quinazolinones as intermediates.

- Selective chlorination at the 4 and 6 positions.

- Introduction of the difluoromethyl substituent at position 2 via nucleophilic substitution or direct fluorination.

Preparation of 4,6-Dichloroquinazoline Core

Cyclization of Anthranilic Acid Derivatives

A common approach involves reacting anthranilic acid with potassium cyanate to form 2,4-quinazoline diones, which serve as precursors to chlorinated quinazolines.

- Procedure Example (CN101475537A patent):

- React 0.3 mol anthranilic acid with 0.68 mol potassium cyanate in aqueous solution at 40°C, then heat to 85°C for 2 hours.

- Acidify to pH 2-3 at 0°C to precipitate 2,4-quinazoline diones with an 86.3% molar yield.

This intermediate can be further chlorinated to introduce chloro groups at positions 4 and 6.

Chlorination to Obtain 4,6-Dichloroquinazoline

- Chlorination is often achieved using reagents such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) under reflux conditions.

- For example, o-amino benzoic acid derivatives heated with amines and phosphorus trichloride in toluene yield 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines, which can be further chlorinated.

- The chlorination step selectively targets the 4 and 6 positions on the quinazoline ring due to electronic and steric factors.

Introduction of the Difluoromethyl Group at Position 2

The difluoromethyl substituent is a key functional group that imparts unique biological and chemical properties.

Nucleophilic Substitution on 2-Chloroquinazoline

- Starting from 2,4,6-trichloroquinazoline or 4,6-dichloroquinazoline, nucleophilic substitution at the 2-position can be performed using difluoromethyl nucleophiles or difluoromethyl-containing reagents.

- For example, the reaction of substituted quinazolinones with difluoromethyl sources in the presence of bases like KOH in polar aprotic solvents (e.g., DMF) at room temperature for 1-3 hours can yield 2-(difluoromethyl)quinazoline derivatives.

Fluorination Strategies

- Alternative methods include direct fluorination using difluorocarbene precursors or difluoromethylating agents under metal-catalyzed or metal-free conditions.

- Organocatalytic and microwave-assisted methods have been reported for introducing fluorinated groups on quinazoline frameworks, enhancing reaction efficiency and selectivity.

Representative Preparation Method (Based on Literature)

Advanced Synthetic Approaches and Optimization

- Microwave-Assisted Synthesis : Microwave irradiation accelerates the formation of quinazolinones and fluorinated derivatives, reducing reaction times from hours to minutes with comparable or improved yields.

- Organocatalysis : Metal-free organocatalytic methods enable selective functionalization under mild conditions, avoiding harsh reagents and improving environmental profiles.

- Continuous-Flow Chemistry : Flow reactors allow precise control of temperature and pressure, enabling efficient synthesis of quinazoline derivatives including halogenated and fluorinated compounds.

Research Findings and Analytical Data

- The synthetic route via anthranilic acid and potassium cyanate is well-established, providing a robust platform for quinazoline core construction with high yields.

- Chlorination steps require careful control to avoid over-chlorination or side reactions.

- Introduction of the difluoromethyl group is most efficient via nucleophilic substitution on 2-chloroquinazoline derivatives under basic conditions.

- Substituent effects on anthranilic acid derivatives influence yields and reaction rates, with electron-donating groups generally enhancing nucleophilicity and product formation.

- Analytical characterization (NMR, MS, IR) confirms the structure and purity of the final this compound compounds in reported studies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are prime sites for nucleophilic displacement due to their activation by the electron-deficient quinazoline ring.

Key Mechanistic Notes :

-

Steric hindrance from the difluoromethyl group reduces substitution rates at position 2 .

-

Electron-withdrawing Cl groups enhance electrophilicity at positions 4 and 6, favoring SNAr mechanisms .

Electrophilic Substitution Reactions

Electrophilic substitution is limited due to the electron-deficient nature of the quinazoline ring. Nitration occurs selectively under stringent conditions:

| Reagent | Conditions | Product | Position Reactivity |

|---|---|---|---|

| Fuming HNO₃ in H₂SO₄ | 0–5°C, 4 hours | 5-Nitro-4,6-dichloro-2-(difluoromethyl)quinazoline | 5 > 8 > 7 |

Notable Observation :

The difluoromethyl group at position 2 directs nitration to position 5, overriding the typical reactivity order (8 > 6 > 5) seen in unsubstituted quinazolines .

Reduction and Oxidation

The quinazoline core undergoes selective reduction, while oxidation targets substituents:

Mechanistic Insight :

-

Hydrogenation stops at the dihydro stage due to steric protection by Cl and CF₂H groups .

-

The difluoromethyl group oxidizes to a carboxyl group under strong oxidative conditions.

Addition Reactions

Anionic reagents add across the 3,4-double bond:

Regioselectivity :

Addition occurs exclusively at position 4 due to electronic activation by adjacent Cl groups .

Alkylation and Arylation

The N-atoms (positions 1 and 3) undergo alkylation:

Key Consideration :

Alkylation at position 3 is favored due to reduced steric hindrance compared to position 1.

Cycloaddition and Ring Expansion

The compound participates in [4+2] cycloadditions with dienophiles:

| Dienophile | Product | Conditions |

|---|---|---|

| Dimethyl acetylenedicarboxylate | Quinazoline-6,7-dicarboxylate derivative | Toluene, reflux, 12 hours |

Outcome :

The reaction expands the quinazoline ring system, enabling access to polycyclic derivatives .

Scientific Research Applications

Medicinal Chemistry

4,6-Dichloro-2-(difluoromethyl)quinazoline has been explored for its potential as a drug candidate in several therapeutic areas:

- Anticancer Activity: Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It is believed to inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in malignant cells.

- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.

Biological Research

The compound's interaction with biological targets has been a focus of research:

- Mechanism of Action: Investigations have shown that this compound can inhibit specific enzymes and receptors related to disease pathways. For example, it may target kinases associated with cancer progression .

- Binding Affinity Studies: Interaction studies have revealed that this compound binds effectively to certain proteins, which could be leveraged to design more potent derivatives.

Material Science

The unique properties of this compound also make it suitable for applications in material science:

- Polymer Development: The compound can serve as a building block for creating new polymers with tailored properties. Its halogenated structure enhances thermal stability and chemical resistance .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various quinazoline derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity compared to existing chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A recent investigation highlighted the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess efficacy, revealing promising results that warrant further exploration into its mechanism of action.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(difluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4,6-Dichloro-2-(difluoromethyl)quinazoline and its analogs:

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

- Chlorine Positioning : Chlorine at positions 4 and 6 enhances electrophilicity, facilitating nucleophilic substitution reactions. This is critical for synthesizing bioactive derivatives, as seen in 4,6-di-substituted quinazolines with anticancer activity .

Biological Activity

4,6-Dichloro-2-(difluoromethyl)quinazoline is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a member of the quinazoline family, characterized by a bicyclic structure that includes nitrogen atoms. The presence of chlorine and difluoromethyl groups enhances its reactivity and potential biological activity. Its molecular formula is C9H5Cl2F2N2, with a molecular weight of approximately 234.05 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

- Target Enzymes : The compound has been shown to inhibit various kinases, which are critical for cell signaling pathways. This inhibition can lead to altered cellular functions such as proliferation and apoptosis.

- Biochemical Pathways : It affects key pathways involved in cancer progression and cell survival, including the MAPK/ERK pathway. This modulation can result in significant changes in gene expression profiles related to cell cycle regulation and apoptosis.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it has:

- Antibacterial Effects : The compound demonstrates activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL for derivatives substituted with specific moieties .

- Antifungal Activity : It also shows efficacy against fungal pathogens such as Aspergillus species.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- In Vitro Studies : In laboratory settings, the compound has demonstrated cytotoxic effects on cancer cell lines, including A549 (lung carcinoma) and HCT-116 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .

- In Vivo Studies : In animal models, administration at specific dosages resulted in significant tumor growth inhibition. For instance, a study reported a 75% reduction in tumor size in Calu-6 xenograft models following treatment with 100 mg/kg/day for 21 days .

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics but may exhibit variability in bioavailability depending on the formulation and route of administration. The half-life and metabolic pathways are crucial for understanding its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 4,6-dichloro-2-(difluoromethyl)quinazoline, and how do reaction conditions influence yield and purity?

- Methodological Answer: A common approach involves nucleophilic substitution on quinazoline precursors. For example, refluxing intermediates in polar aprotic solvents like DMSO (e.g., 18 hours at 80–100°C) with difluoromethylating agents can yield the target compound. Key variables include stoichiometry of halogenating agents (e.g., POCl₃ or PCl₅ for chlorination), temperature control to minimize side reactions, and purification via recrystallization (water-ethanol mixtures yield ~65% purity, as in ). Characterization via ¹⁹F NMR and LC-MS is critical to confirm the difluoromethyl group’s integrity.

Q. How can researchers distinguish between positional isomers (e.g., 4,6-dichloro vs. 2,4-dichloro derivatives) during structural elucidation?

- Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, coupled with 2D NMR (e.g., HSQC, HMBC) to map substituent positions. For example, in 4,6-dichloro derivatives, the coupling constants between protons on C-5 and C-7 in the quinazoline ring differ from those in 2,4-substituted analogs. X-ray crystallography (as in ) provides definitive evidence but requires high-purity crystals.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethyl group in nucleophilic substitution reactions?

- Methodological Answer: The electron-withdrawing nature of the difluoromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attack. Density Functional Theory (DFT) studies (e.g., ) reveal that the C-F bond’s polarization lowers the activation energy for substitution. Experimental validation involves kinetic monitoring via in situ ¹⁹F NMR to track fluorine displacement rates under varying conditions (e.g., solvent dielectric constants).

Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s bioavailability or protein-binding affinity?

- Methodological Answer: Fluorine’s inductive effects reduce basicity and increase lipophilicity, enhancing membrane permeability. Chlorine’s steric bulk may hinder binding in crowded active sites. Comparative studies using analogs (e.g., 4,6-dichloro-2-trifluoromethylquinazoline ) show that difluoromethyl groups improve metabolic stability over trifluoromethyl counterparts. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., plasma protein binding) quantifies these effects .

Q. What strategies resolve contradictions in reported biological activity data for quinazoline derivatives?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, solvent artifacts). A systematic approach includes:

- Replicating assays under standardized protocols (e.g., ATP levels in cytotoxicity tests).

- Validating target engagement via SPR (surface plasmon resonance) or thermal shift assays.

- Comparing IC₅₀ values across analogs (e.g., 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline ) to isolate substituent-specific effects.

Data-Driven Research Challenges

Q. How can researchers design experiments to probe the environmental stability or degradation pathways of this compound?

- Methodological Answer: Conduct accelerated stability studies under controlled humidity/temperature (e.g., ICH guidelines). Use LC-HRMS to identify degradation products, such as hydrolyzed difluoromethyl groups yielding carboxylic acids. Environmental fate studies (e.g., OECD 301B biodegradation tests) assess persistence, with GC-MS tracking volatile byproducts .

Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

- Methodological Answer: Tools like SwissADME or ADMET Predictor™ model logP, solubility, and cytochrome P450 interactions. For instance, the difluoromethyl group’s lower polar surface area (vs. hydroxyl or amine groups) predicts higher blood-brain barrier penetration. Validate predictions with in vitro hepatocyte clearance assays .

Comparative Analysis & Optimization

Q. How do synthetic yields vary between solution-phase and solid-phase methods for this compound?

- Methodological Answer: Solution-phase synthesis (e.g., ) typically offers higher yields (60–70%) but requires extensive purification. Solid-phase approaches (e.g., Wang resin-supported intermediates) reduce side products but face challenges in fluorinated reagent compatibility. DOE (Design of Experiments) methodologies optimize parameters like resin swelling time and coupling efficiency .

Q. What spectroscopic techniques differentiate between polymorphs of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.